5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine
Beschreibung
5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine is a compound that features a thiazoline ring substituted with a methyl group and an amine group attached to a naphthalene ring
Eigenschaften
Molekularformel |
C14H14N2S |
|---|---|
Molekulargewicht |
242.34g/mol |
IUPAC-Name |
5-methyl-N-naphthalen-1-yl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H14N2S/c1-10-9-15-14(17-10)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
QXBHTSCSNCJFDH-UHFFFAOYSA-N |
SMILES |
CC1CN=C(S1)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1CN=C(S1)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 5-methyl-2-thiazoline with 1-naphthylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the thiazoline or naphthalene rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine include other thiazoline and naphthalene derivatives, such as:
- (5-Methyl-2-thiazolin-2-yl)-(2-naphthyl)amine
- (5-Methyl-2-thiazolin-2-yl)-(3-naphthyl)amine
Uniqueness
The uniqueness of 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
